molecular formula C12H5Br5O2 B3050922 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol CAS No. 297742-10-0

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol

Cat. No. B3050922
CAS RN: 297742-10-0
M. Wt: 580.7 g/mol
InChI Key: DQWSPMONGKASSJ-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol is a natural product found in Dysidea and Lamellodysidea herbacea . It has a molecular formula of C12H5Br5O2 and a molecular weight of 580.7 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 6.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .

Scientific Research Applications

Antifouling Activity

  • Application : 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol exhibits strong antifouling (AF) activity, making it a potential candidate for marine applications. It has been found effective against various marine bacteria, diatoms, barnacle larvae, and mussel juveniles. Importantly, it lacks toxicity, highlighting its potential as a non-toxic antifouling agent (Ortlepp et al., 2008).

Radical-Scavenging Activity

  • Application : Compounds similar to 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol, isolated from marine red algae, have been found to exhibit significant radical-scavenging activity. This suggests potential applications in therapies or products aimed at managing oxidative stress (Duan et al., 2007).

Ecological and Pharmacological Activities

  • Application : Polybrominated Diphenyl Ethers (PBDEs), including compounds similar to 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol, have been isolated from marine sponges and exhibit a range of ecological and pharmacological activities. These include deterrence against fish feeding, inhibition of pathogenic bacteria and fungi, and the inhibition of the Hepatitis C Virus, suggesting potential for development in various therapeutic and environmental applications (Faisal et al., 2021).

Antibacterial Activity

  • Application : A compound structurally similar to 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol isolated from the marine sponge Dysidea granulosa demonstrated potent and broad-spectrum antibacterial activity. This includes effectiveness against MRSA, MSSA, E. coli O157:H7, and Salmonella, indicating its potential as a lead molecule for anti-MRSA and anti-bacterial drug development (Sun et al., 2015).

PTP1B Inhibitory Activity

  • Application : Bromophenols, including those structurally similar to 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol, have been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This enzyme is a potential therapeutic target in the treatment of type 2 diabetes, suggesting these compounds could be candidates for anti-diabetes drug development (Liu et al., 2011).

Mechanism of Action

While the exact mechanism of action is not fully understood, it has been suggested that 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol exhibits anticancer activity . It has been shown to induce apoptosis mainly through the intrinsic mitochondrial pathway .

properties

IUPAC Name

2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWSPMONGKASSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616008
Record name 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol

CAS RN

297742-10-0
Record name 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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